6-Undecanol

描述

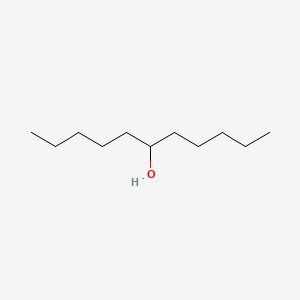

Structure

2D Structure

3D Structure

属性

IUPAC Name |

undecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-7-9-11(12)10-8-6-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIXBBGRHOUVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178370 | |

| Record name | Undecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23708-56-7 | |

| Record name | 6-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23708-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023708567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-UNDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biomedical and Pharmaceutical Sciences:although Not a Primary Area of Current Research, the Amphiphilic Nature of 6 Undecanol Could Warrant Investigation in Biomedical and Pharmaceutical Sciences. Its Ability to Interact with Cell Membranes Could Be Explored for Applications in Drug Delivery Systems or As a Modulator of Membrane Protein Function. This Would Necessitate Collaboration Between Chemists, Biologists, and Pharmaceutical Scientists.

Potential Research Applications and Future Directions for 6 Undecanol

Role of 6-Undecanol in Biofuel Production Research

The transition to sustainable energy sources has spurred research into the conversion of biomass into biofuels. Within this context, this compound plays a significant role, primarily as an intermediate or byproduct in processes aimed at producing sustainable aviation fuel (SAF).

The hydrodeoxygenation (HDO) of biomass-derived ketones is a critical step in producing long-chain alkanes suitable for jet fuel. Specifically, the HDO of 6-undecanone (B1294626) is a model reaction for creating undecane (B72203), a hydrocarbon with a chain length ideal for SAF. rsc.org This process typically involves three steps: the reduction of the ketone to an alcohol, the dehydration of the alcohol to an alkene, and the final hydrogenation of the alkene to an alkane. rsc.org

In this reaction pathway, this compound emerges as a key, yet often undesired, intermediate product. rsc.orgresearchgate.net The incomplete deoxygenation of 6-undecanone results in the formation of this partially oxygenated compound. rsc.org Research has shown that during the catalytic upgrading of biomass-derived acids or esters, this compound is consistently identified among the reaction products alongside 6-undecanone and the target undecane. rsc.org Its presence signifies that the catalytic process has not proceeded to completion, highlighting a challenge in optimizing reaction efficiency. acs.org The goal of these biofuel production processes is to achieve high conversion of the initial ketone and high selectivity towards the final alkane product, making the presence of this compound a metric for process optimization. rsc.org

Table 1: Role of this compound in the HDO of 6-Undecanone

| Step | Reactant | Catalyst Site | Product | Significance of this compound |

|---|---|---|---|---|

| 1. Hydrogenation | 6-Undecanone | Metal Site | This compound | Key intermediate product. rsc.org |

| 2. Dehydration | This compound | Acid Site | Undecene | Precursor to the final alkane. rsc.org |

| 3. Hydrogenation | Undecene | Metal Site | Undecane | Desired SAF component. rsc.org |

Given that this compound represents an intermediate stage in the HDO process, a primary goal in biofuel research is to minimize its accumulation and promote its conversion to the desired alkanes. rsc.org Research efforts are concentrated on the development and optimization of bifunctional catalysts, where metal sites handle hydrogenation and acidic supports promote deoxygenation. rsc.orgresearchgate.net

Key strategies to enhance the efficiency of this conversion include:

Catalyst Formulation: The choice of metal and support material is critical. Studies have examined various earth-abundant, non-precious metals like nickel, cobalt, and tin on different supports such as zeolite beta, TiO₂, and SiO₂. rsc.orgresearchgate.net The interaction between the metal and the support influences the balance between deoxygenation and other reactions like isomerization, which can improve fuel properties. rsc.orgresearchgate.net

Optimizing Metal-Acid Site Proximity: The efficiency of the conversion of this compound to undecene and subsequently to undecane depends on the proximity of the metal and acid sites on the catalyst. rsc.org A well-designed catalyst facilitates the seamless transfer of the alcohol intermediate from the metal site to the acid site for dehydration.

Process Intensification: Developing robust catalysts that can tolerate impurities from biomass feedstocks and operate efficiently under various conditions can reduce capital and operating costs. energy.gov This includes creating catalysts that maintain high selectivity for the final hydrocarbon product, thereby minimizing the presence of intermediates like this compound in the final output. mdpi.com

Reaction Conditions: Adjusting parameters such as temperature, pressure, and reactant flow rates can also influence product selectivity and drive the reaction toward the complete conversion of this compound. acs.org

Ultimately, the goal is to develop scalable and cost-effective processes that can selectively convert biomass-derived intermediates into high-value hydrocarbons for SAF, making the management of byproducts like this compound a central aspect of this research. rsc.orgresearchgate.net

Advanced Materials Science Applications involving this compound Fragments

The undecanol (B1663989) carbon chain is a valuable structural motif in materials science, particularly in the creation of self-assembling systems. While much research has focused on the terminal isomer, 1-undecanol (B7770649), the principles can be extended to analogues like this compound.

Supramolecular gelators are low-molecular-weight compounds that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. researchgate.net These materials have potential applications in fields ranging from medicine to environmental remediation. researchgate.net

Recent research has demonstrated the synthesis of novel 1,2,3-triazole-based gelators that incorporate an undecanol fragment. researchgate.netthieme-connect.comresearchgate.net In these studies, the undecanol chain acts as a "tail" substituent. The gelation ability of these molecules was found to be driven by the intermolecular interactions between these tails. researchgate.netthieme-connect.com Molecular dynamics simulations have been used to understand how the size and conformational mobility of these appended fragments influence the self-assembly process and the stability of the resulting gel network. researchgate.net The undecanol fragment, therefore, plays a crucial role in dictating the physicochemical properties and gel-forming capabilities of these advanced materials. researchgate.netthieme-connect.com

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. Alkanethiols on gold are a classic example, forming a well-defined, crystalline-like monolayer. sigmaaldrich.com The bifunctional molecule 11-mercapto-1-undecanol (B1218877) is widely used for creating SAMs on gold surfaces. Its thiol (-SH) group strongly binds to the gold, while its terminal hydroxyl (-OH) group provides a hydrophilic surface that can be further functionalized for applications in biosensing, drug delivery, and creating biocompatible surfaces for medical devices. researchgate.net

The structure and stability of these SAMs are governed by the intermolecular van der Waals interactions between the alkyl chains. researchgate.net While research has predominantly focused on linear alkanethiols like 11-mercapto-1-undecanol, there is potential for creating SAMs with its isomers, such as a hypothetical 11-mercapto-6-undecanol. The introduction of the hydroxyl group at the 6-position instead of the terminal position would significantly alter the surface properties of the resulting monolayer. It would likely disrupt the close packing of the alkyl chains, leading to a more disordered layer compared to the highly ordered structures formed by terminal alkanethiols. sigmaaldrich.com However, this altered structure could present new opportunities for creating surfaces with unique wetting, adhesive, or biorecognitive properties, representing an area ripe for future investigation.

Table 2: Comparison of Known and Potential Undecanol-based SAMs

| Compound | Position of -OH Group | Known SAM Properties | Potential Properties of this compound Analogue |

|---|---|---|---|

| 11-Mercapto-1-undecanol | Terminal (Position 1) | Forms well-ordered, hydrophilic SAMs on gold. researchgate.net | The hydroxyl group at position 6 would likely create a more disordered monolayer with altered surface energy and reactivity. |

Emerging Research Areas for this compound

Beyond its established roles, this compound is appearing in several other research contexts, suggesting a broadening scope of its utility.

Natural Products: this compound has been identified as a constituent in plants such as Angelica gigas (Korean angelica) and Cichorium endivia (endive), indicating its presence in natural biological systems. nih.gov

Analytical Chemistry: While the isomer 1-undecanol has been successfully used as a less toxic extraction solvent in dispersive liquid-liquid microextraction (DLLME) for preconcentrating trace elements from water samples, the potential of other isomers like this compound in similar advanced separation techniques remains an area for exploration. scielo.br

Biochemical Processes: In the catalytic upgrading of short-chain alcohols derived from biomass, this compound has been identified as a product alongside 6-undecanone, pointing to its role in complex reaction networks for producing advanced biofuels and biochemicals. mdpi.com

Molecular Biology Techniques: A protocol for DNA purification has been described that utilizes an "undecanol wash step" to improve the quality of the extracted DNA by removing inhibitors. nih.gov While the specific isomer was not named, this application highlights the potential utility of undecanol isomers in laboratory purification methods.

These emerging areas suggest that the full potential of this compound is still being uncovered, with possible future applications in analytical methods, natural product synthesis, and biotechnology.

Exploration of this compound in Drug Delivery Systems

The formulation of effective drug delivery systems is a cornerstone of modern medicine, aiming to enhance the solubility, stability, and bioavailability of therapeutic agents. phytojournal.com Nanoemulsions, which are colloidal dispersions with droplet sizes in the nanometer range, have emerged as a significant platform in novel drug delivery systems (NDDS) due to their ability to improve the delivery of poorly soluble drugs. phytojournal.comresearchgate.netijpsjournal.com These systems are typically composed of an oil phase, an aqueous phase, and a surfactant or co-surfactant to stabilize the emulsion. researchgate.net

Given its amphiphilic nature, possessing both a hydrophobic eleven-carbon chain and a hydrophilic hydroxyl group, this compound presents itself as a candidate for investigation as a component in drug delivery vehicles, particularly in the formation of nanoemulsions and other nanocarriers. nih.govmdpi.comrsc.org Amphiphilic compounds are crucial in the self-assembly of nanomaterials like micelles and vesicles, which can encapsulate therapeutic agents. mdpi.com The structure of this compound could potentially allow it to act as a co-surfactant, stabilizing the oil-in-water or water-in-oil interface in nanoemulsion formulations. phytojournal.com The use of amphiphilic copolymers and surfactants in creating nanocarriers for drug delivery is a well-established field, with a focus on enhancing the permeation of drugs into tissues. mdpi.com

Future research could focus on the following areas:

Nanoemulsion Formulation: Investigating the ability of this compound to form stable nanoemulsions for the delivery of hydrophobic drugs. Key parameters to explore would include the optimal concentration of this compound, its effect on droplet size and stability, and the loading capacity for various therapeutic compounds.

Transdermal Drug Delivery: The use of nanoemulsions in transdermal drug delivery is an area of active research, as they can enhance the penetration of drugs through the skin. updatepublishing.com Studies could be designed to assess whether formulations containing this compound can improve the transdermal bioavailability of active pharmaceutical ingredients.

Stimuli-Responsive Systems: Research into "smart" drug delivery systems that release their payload in response to specific stimuli is a growing field. nih.gov The potential for modifying the hydroxyl group of this compound to create derivatives that respond to changes in pH or temperature could be an exciting avenue for exploration.

While direct studies on this compound in drug delivery are currently lacking, the foundational knowledge of nanoemulsions and the role of amphiphilic alcohols provides a strong rationale for its investigation in this domain. phytojournal.comresearchgate.netijpsjournal.comupdatepublishing.com

Investigations into this compound in Biosensors and Chemo-sensing Technologies

Biosensors are analytical devices that combine a biological component with a physicochemical detector for the detection of chemical substances. fourwaves.com The development of highly sensitive and specific biosensors is critical for applications ranging from clinical diagnostics to environmental monitoring. fourwaves.comresearchgate.net A key challenge in biosensor design is the prevention of non-specific binding of interfering species to the sensor surface, which can be addressed by using blocking agents. fourwaves.com

Long-chain alcohols, particularly those with thiol modifications like 11-mercapto-1-undecanol, have been utilized in the fabrication of biosensors. google.commdpi.commdpi.com These molecules can form self-assembled monolayers (SAMs) on gold electrode surfaces, which serve to passivate the surface and provide a platform for the immobilization of biorecognition elements. google.commdpi.commdpi.com For instance, 11-mercapto-1-undecanol has been used as a blocking agent to prevent non-specific binding in electrochemical biosensors and to passivate the gold surface in RNA detection platforms. fourwaves.commdpi.com

Although this compound lacks a thiol group for direct gold surface binding, its potential in biosensor applications should not be dismissed. Future research could explore:

Surface Modification: Investigating methods to functionalize this compound to enable its attachment to sensor surfaces. For example, the hydroxyl group could be modified to introduce a functional group capable of forming a stable layer on various transducer materials.

Component of Sensing Layers: Exploring the incorporation of this compound into polymer matrices or other composite materials used as sensing layers. Its hydrophobic nature could be advantageous in the detection of nonpolar analytes.

Alcohol Biosensors: Alcohol oxidases are enzymes used in biosensors to detect alcohols, typically by measuring the hydrogen peroxide produced during the oxidation of the alcohol. researchgate.netnih.govmdpi.com While these biosensors are often focused on short-chain alcohols like ethanol, there is potential to explore the use of secondary alcohol oxidases for the detection of longer-chain alcohols like this compound. researchgate.netnih.gov Research in this area could lead to the development of novel biosensors for specific industrial or environmental monitoring applications.

The established use of similar long-chain alcohols in biosensor technology provides a strong precedent for investigating the potential contributions of this compound in this field. google.commdpi.commdpi.com

Unexplored Biological Activities and Mechanistic Studies

While the pharmacological profile of this compound is largely uncharacterized, research on its structural isomers and other long-chain fatty alcohols provides clues to its potential biological activities.

A notable area for investigation is its potential antimicrobial properties. Studies on long-chain fatty alcohols have demonstrated that their antibacterial activity can vary with the length of the carbon chain. researchgate.net For example, 1-undecanol, a primary alcohol isomer of this compound, has shown bactericidal and membrane-damaging activity against Staphylococcus aureus. researchgate.net Furthermore, undecanol has been identified as a potent fungicide against Saccharomyces cerevisiae, with a proposed mechanism involving the disruption of the plasma membrane H+-ATPase and the native function of integral membrane proteins. nih.govatamanchemicals.com

Based on these findings, future research on this compound could focus on:

Antimicrobial Screening: A systematic evaluation of the antibacterial and antifungal activity of this compound against a broad spectrum of pathogenic microorganisms is warranted.

Mechanistic Studies: Should antimicrobial activity be confirmed, detailed mechanistic studies would be crucial to understand how this compound exerts its effects. This could involve investigating its impact on cell membrane integrity, membrane potential, and the function of key membrane-bound enzymes. The hydrophobic nature of the undecyl chain combined with the position of the hydroxyl group may lead to unique interactions with microbial cell membranes. nih.govatamanchemicals.com

Other Potential Pharmacological Effects: Beyond antimicrobial activity, the structural similarity of this compound to other biologically active lipids suggests that it could have other, as-yet-undiscovered pharmacological effects. For instance, some fatty alcohols and their derivatives are known to have roles in cell signaling and inflammation.

Conclusion and Outlook

Summary of Key Research Findings on 6-Undecanol

This compound, a secondary fatty alcohol, has been the subject of research in various scientific domains, primarily due to its role as a semiochemical in insects and its potential applications in industrial processes. Research has established its identity as a component of insect pheromones and its function as a kairomone.

In the field of entomology, studies have identified this compound as a volatile compound emitted by certain insect species. For instance, it is a male-produced volatile in the sugar beet root maggot, Tetanops myopaeformis, and its release coincides with mating behavior, suggesting a role as a putative aggregation pheromone. nih.gov Similarly, it has been identified as a minor component in the female-produced volatiles of the raspberry cane midge, Resseliella theobaldi. Research on the Chinese citrus fly, Bactrocera minax, has shown that specific odorant-binding proteins (OBPs) have a strong binding affinity for undecanol (B1663989), indicating its importance in the insect's mate-seeking and host-locating behaviors. bioone.orgoup.com

From a chemical synthesis and production perspective, this compound can be synthesized from the reduction of 6-undecanone (B1294626). chemicalbook.com One documented method involves the use of sodium borohydride (B1222165) in a solution of methanol (B129727) and tetrahydrofuran (B95107) (THF) to achieve a high yield of this compound. chemicalbook.com In the context of biofuels, this compound is considered an intermediate in the hydrodeoxygenation (HDO) of 6-undecanone to produce undecane (B72203), a desirable component for sustainable aviation fuel. rsc.orgresearchgate.net The process involves the conversion of biomass-derived volatile fatty acids into long-chain hydrocarbons. rsc.org Additionally, research into biocatalytic processes has explored the use of enzymes for the production and purification of related long-chain alcohols. researchgate.net

The physical and chemical properties of this compound have also been characterized. It is a colorless liquid or a white to light yellow solid (powder to lump), with a melting point of approximately 25-26°C and a boiling point of 117-118°C at 16 mmHg. lookchem.comchemicalbook.com It is insoluble in water but soluble in most organic solvents. lookchem.com

Identification of Research Gaps and Challenges

Despite the existing body of knowledge, several research gaps and challenges remain in the study of this compound.

A significant challenge lies in the enantioselective synthesis of this compound. While methods for its general synthesis exist chemicalbook.com, the specific production of a single enantiomer, which is often crucial for its biological activity as a pheromone, presents a hurdle. The biological activity of many chiral semiochemicals is highly dependent on the stereochemistry, and the synthesis of enantiomerically pure compounds can be complex and costly. acs.org

In the context of integrated pest management, while studies have shown the potential of undecanol to influence insect behavior, more research is needed to fully understand its practical application. bioone.orgoup.com The effectiveness of using this compound in combination with other attractants or repellents needs to be further investigated in field conditions to develop effective and species-specific pest control strategies. researchgate.netcambridge.org For example, while some studies suggest undecanol can enhance the attractiveness of sex pheromone traps for certain pests, the optimal concentrations and release rates need to be determined to avoid inhibitory effects. nih.govresearchgate.net

Furthermore, the complete elucidation of the biosynthetic pathways of this compound in insects is an area that requires more in-depth research. Understanding how insects produce this compound could open up new avenues for disrupting their chemical communication for pest management purposes.

In the realm of biofuel production, a key challenge is the optimization of catalytic processes for the hydrodeoxygenation of 6-undecanone to undecane. This includes developing cost-effective and highly selective catalysts that can efficiently convert this compound, an intermediate in this process, to the final alkane product while minimizing the formation of byproducts. rsc.orgresearchgate.net The inhibition of catalysts by impurities present in biomass-derived feedstocks is another significant hurdle that needs to be addressed for the commercial viability of such processes. rsc.org

Future Research Trajectories for this compound in Interdisciplinary Fields

The future research on this compound is poised to expand across several interdisciplinary fields, leveraging its unique chemical properties and biological activity.

常见问题

Q. What are the recommended safety protocols for handling 6-Undecanol in laboratory settings?

Methodological Answer:

- Use explosion-proof equipment, ensure adequate ventilation, and avoid ignition sources (e.g., sparks, open flames) due to its flammability .

- Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in a cool, dark, well-ventilated area away from oxidizers to prevent decomposition .

- Conduct a risk assessment aligning with local regulations (e.g., OSHA, EPA) before experimental use.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and detect volatile impurities .

- Nuclear Magnetic Resonance (NMR): Confirm molecular structure (e.g., hydroxyl proton at δ 1.5 ppm, alkyl chain signals in δ 0.8–1.4 ppm) .

- Karl Fischer Titration: Measure trace water content, critical for reactions sensitive to moisture .

Q. How can researchers design experiments to assess this compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

- Stepwise Solubility Testing: Gradually add this compound to solvents (e.g., hexane, ethanol, water) under controlled temperatures (20–40°C) and record saturation points.

- Hansen Solubility Parameters: Compare experimental results with theoretical solubility spheres to predict miscibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be resolved in kinetic studies?

Methodological Answer:

- Controlled Degradation Experiments: Use thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to identify decomposition pathways .

- Statistical Triangulation: Cross-validate results with differential scanning calorimetry (DSC) and FT-IR to detect intermediate byproducts .

- Error Source Analysis: Account for impurities, storage conditions, and instrument calibration discrepancies in reproducibility assessments .

Q. What strategies optimize this compound’s reactivity in esterification or oxidation reactions?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., BF₃) or enzymatic catalysts (e.g., lipases) to enhance reaction efficiency .

- In Situ Monitoring: Employ HPLC or Raman spectroscopy to track reaction progress and adjust parameters (temperature, stoichiometry) dynamically .

- Solvent-Free Conditions: Reduce side reactions by minimizing solvent interference, particularly with oxidizers like KMnO₄ .

Q. How should researchers formulate hypotheses to investigate this compound’s role in lipid bilayer interactions?

Methodological Answer:

- Variable Identification: Define independent variables (e.g., concentration, pH) and dependent variables (e.g., membrane fluidity, permeability) .

- Theoretical Grounding: Base hypotheses on existing models (e.g., hydrophobic mismatch theory) to predict how the 11-carbon chain integrates into lipid layers .

- Comparative Studies: Contrast this compound with shorter/longer alkanols (e.g., decanol, dodecanol) to isolate chain-length effects .

Q. What methodologies address contradictions in ecotoxicological data for this compound?

Methodological Answer:

- Dose-Response Curves: Test acute vs. chronic toxicity in model organisms (e.g., Daphnia magna) under standardized OECD guidelines .

- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., test duration, organism life stage) and recalibrate EC₅₀ values .

- Bioaccumulation Modeling: Use quantitative structure-activity relationship (QSAR) tools to predict environmental persistence .

Methodological Frameworks

How to integrate this compound into a broader research question on surfactant properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。